molecular formula C8H8BrNO B1143660 (NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine CAS No. 14181-72-7

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine

Cat. No. B1143660
CAS RN: 14181-72-7
M. Wt: 214.06
InChI Key:
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Description

“2-(2-Bromo-1-phenylethylidene)malononitrile” is a chemical compound with the molecular formula C11H7BrN2. It has a molecular weight of 247.09 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .

Scientific Research Applications

Synthesis of Alpha-Bromoketones

This compound can be used in the synthesis of alpha-bromoketones . Alpha-bromoketones are versatile intermediates in organic synthesis, and they can be used to prepare a wide variety of other compounds.

Use in Catalytic Methodologies

It has been used in the development of catalytic and efficient methodologies for the synthesis of certain compounds . This highlights its potential use in catalysis, an important field in chemistry.

Biological Evaluation

There is some evidence that this compound has been used in biological evaluations . This suggests that it may have potential applications in biological or medical research.

Ketone Hydrogenation

Ketone hydrogenation is a valuable transformation in organic chemistry, and this compound could potentially be used in such processes . This process enables the selective reduction of ketones to alcohols while preserving the integrity of other functional groups present in the molecule.

Use in Chemical Property Data Collection

This compound has been used in the collection of physical and chemical property data . This data can be useful for researchers and scientists in various fields.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301, H311, H331, and H341 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects.

Mechanism of Action

properties

IUPAC Name

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIZBNJPBHXWFN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-phenyl-1-ethanone oxime

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